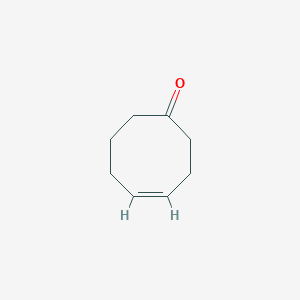
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester is a chemical compound with the molecular formula C9H14N4O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under specific reaction conditions. One common method includes the reaction of ethyl hydrazinoacetate with carbon disulfide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester can be compared with other similar compounds in the oxadiazole family, such as:
1,3,4-Oxadiazole-2-carboxamide, N-pentyl-5-[4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl]-: This compound has a similar structure but different substituents, leading to distinct biological activities and applications.
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C9H14N4O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
ethyl 5-piperazin-1-yl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C9H14N4O3/c1-2-15-8(14)7-11-12-9(16-7)13-5-3-10-4-6-13/h10H,2-6H2,1H3 |
Clé InChI |
UUOXCVLXGBQERA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(O1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)






![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)





